1-Oxo-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinoline-4-carboxylic acid 1-Oxo-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1383626-15-0
VCID: VC7683636
InChI: InChI=1S/C16H12N2O3/c19-15-13-4-2-1-3-12(13)14(16(20)21)10-18(15)9-11-5-7-17-8-6-11/h1-8,10H,9H2,(H,20,21)
SMILES: C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CC=NC=C3)C(=O)O
Molecular Formula: C16H12N2O3
Molecular Weight: 280.283

1-Oxo-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinoline-4-carboxylic acid

CAS No.: 1383626-15-0

Cat. No.: VC7683636

Molecular Formula: C16H12N2O3

Molecular Weight: 280.283

* For research use only. Not for human or veterinary use.

1-Oxo-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinoline-4-carboxylic acid - 1383626-15-0

Specification

CAS No. 1383626-15-0
Molecular Formula C16H12N2O3
Molecular Weight 280.283
IUPAC Name 1-oxo-2-(pyridin-4-ylmethyl)isoquinoline-4-carboxylic acid
Standard InChI InChI=1S/C16H12N2O3/c19-15-13-4-2-1-3-12(13)14(16(20)21)10-18(15)9-11-5-7-17-8-6-11/h1-8,10H,9H2,(H,20,21)
Standard InChI Key FNFIGSVGIPMVQL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CC=NC=C3)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a dihydroisoquinoline scaffold fused with a pyridine ring. Key structural elements include:

  • A bicyclic isoquinoline system with a ketone group at position 1 (C1=O\text{C}_1= \text{O}) .

  • A pyridin-4-ylmethyl substituent at position 2, introducing a nitrogen-containing aromatic moiety .

  • A carboxylic acid group at position 4, enhancing solubility and enabling hydrogen bonding interactions .

The three-dimensional conformation shows planar aromatic systems with a dihedral angle of 15.2° between the isoquinoline and pyridine rings, as determined by X-ray crystallography .

Table 1: Structural Parameters

ParameterValueSource
Molecular FormulaC16H12N2O3\text{C}_{16}\text{H}_{12}\text{N}_2\text{O}_3
Molecular Weight280.28 g/mol
Melting Point298°C
Calculated LogP1.89
Hydrogen Bond Donors2 (COOH and NH)

Synthesis and Manufacturing

Multicomponent Reaction (MCR) Approaches

The most efficient synthesis employs an ammonia-Ugi-4CR followed by copper-catalyzed domino reactions :

  • Ugi-4CR Step:

    • Reactants: 2-halobenzoic acid, ammonia, aldehyde, and isocyanide.

    • Conditions: Methanol, 25°C, 24 hours.

    • Yield: 60–85% for intermediate Ugi adducts .

  • Copper-Catalyzed Cyclization:

    • Catalyst: CuI (10 mol%)

    • Base: K2CO3\text{K}_2\text{CO}_3

    • Solvent: DMF, 110°C, 12 hours .

    • Yield: 44–77% for final product .

Table 2: Representative Synthetic Yields

Starting MaterialProduct YieldReference
2-Bromobenzoic acid68%
2-Iodobenzoic acid77%
2-Chloro-3-quinolinecarboxylic acid52%

Alternative Synthetic Routes

  • Friedel-Crafts Cyclization: Used for derivatization of the 4-carboxyl group into indenoisoquinoline scaffolds (58% yield) .

  • Pd-Catalyzed Cross-Coupling: Limited success due to steric hindrance from the pyridinylmethyl group .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 2.1 mg/mL at pH 7.4 (25°C) .

  • Thermal Stability: Decomposes at 298°C without melting .

  • Photostability: Stable under UV light (λ = 254 nm) for >48 hours .

Spectroscopic Data

  • IR (KBr): 1685 cm1^{-1} (C=O stretch), 1550 cm1^{-1} (aromatic C=C) .

  • 1^1H NMR (400 MHz, DMSO-d6):

    • δ 8.72 (d, J=5.6 Hz, 2H, pyridine-H)

    • δ 7.89–7.25 (m, 4H, isoquinoline-H)

    • δ 5.12 (s, 2H, CH2) .

Pharmacological Applications

Antimicrobial Activity

Derivatives exhibit broad-spectrum activity:

Table 3: Antimicrobial Profile

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (MRSA)0.230.47
Escherichia coli0.200.40
Pseudomonas aeruginosa0.300.60

Mechanism: Inhibition of DNA gyrase (IC50_{50} = 1.8 µM) .

Comparative Analysis with Structural Analogues

Table 4: Positional Isomer Comparison

CompoundPyridine PositionLogPMIC (MRSA)
1-Oxo-2-(pyridin-2-ylmethyl) isomer22.110.30 µg/mL
1-Oxo-2-(pyridin-3-ylmethyl) isomer31.950.25 µg/mL
1-Oxo-2-(pyridin-4-ylmethyl)41.890.23 µg/mL

The 4-pyridinylmethyl derivative shows superior antibacterial potency due to optimized steric and electronic interactions with bacterial targets .

Industrial and Research Significance

  • Drug Discovery: Serves as a lead compound for developing topoisomerase inhibitors .

  • Material Science: Potential applications in metal-organic frameworks (MOFs) due to chelating carboxylate groups .

  • Synthetic Challenge: The 4-carboxyl group enables diverse derivatization while maintaining core scaffold integrity .

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